molecular formula C7H12O4 B124069 Diethyl Malonate-13C3 CAS No. 53051-81-3

Diethyl Malonate-13C3

Cat. No. B124069
CAS RN: 53051-81-3
M. Wt: 163.15 g/mol
InChI Key: IYXGSMUGOJNHAZ-SVFBATFISA-N
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Description

Strophanthidine is a cardiac glycoside derived from plants of the genus Strophanthus. It is known for its potent effects on the heart, similar to other cardiac glycosides like digitalis and ouabain. Strophanthidine has been used historically as a treatment for heart failure and as a component of arrow poisons by native African tribes .

Scientific Research Applications

Strophanthidine has a wide range of scientific research applications:

Safety and Hazards

Diethyl Malonate-13C3 is classified as a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Future research on Diethyl Malonate-13C3 could focus on its potential therapeutic applications, such as its use as a ‘tuned’ malonate ester prodrug for the treatment of clinical renal IR injury . Additionally, further exploration of its synthesis methods could lead to more efficient and environmentally friendly production processes .

Biochemical Analysis

Biochemical Properties

Diethyl Malonate-13C3 plays a significant role in biochemical reactions. It is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This property allows it to participate in various biochemical reactions, particularly those involving enzymes and proteins . The nature of these interactions is largely dependent on the specific enzymes and proteins involved.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is dependent on the specific cellular context and the concentration of this compound present.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the molecular context and the concentration of this compound.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Strophanthidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of strophanthidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of strophanthidine include cymarol, k-strophanthidol, and various oxidized derivatives .

Comparison with Similar Compounds

Strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it is unique in its specific molecular structure and the particular plants from which it is derived . The following are some similar compounds:

    Digitalis: Derived from the foxglove plant, used to treat heart conditions.

    Ouabain: Found in the seeds of Strophanthus gratus, used similarly to strophanthidine.

    Digitoxin: Another cardiac glycoside with a longer half-life compared to strophanthidine.

Strophanthidine’s uniqueness lies in its specific inhibition of sodium-potassium adenosine triphosphatase and its historical use as an arrow poison .

properties

IUPAC Name

diethyl (1,2,3-13C3)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-SVFBATFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583932
Record name Diethyl (~13~C_3_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53051-81-3
Record name Diethyl (~13~C_3_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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